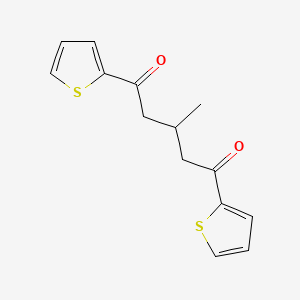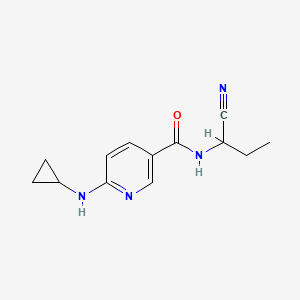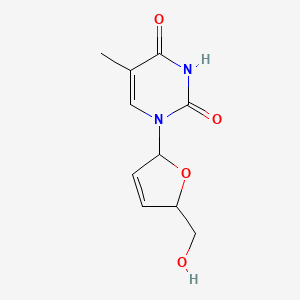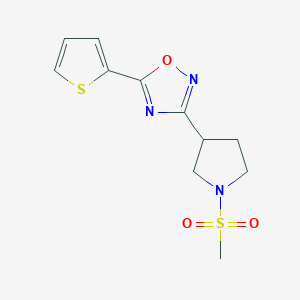
3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione
描述
3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is an organic compound with the molecular formula C12H12O2S2 It is characterized by the presence of two thiophene rings and a diketone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione typically involves the reaction of 3-methylthiophene with appropriate diketone precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 3-methylthiophene reacts with a diketone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated thiophenes.
科学研究应用
3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
作用机制
The mechanism by which 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The thiophene rings and diketone groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, making it a compound of interest in drug development and biochemical research.
相似化合物的比较
- 2-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione
- 3-Ethyl-1,5-dithiophen-2-ylpentane-1,5-dione
- 3-Methyl-1,5-dithiophen-2-ylhexane-1,5-dione
Comparison: 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is unique due to its specific substitution pattern on the thiophene rings and the length of its carbon chain. This uniqueness can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the presence of a methyl group at the 3-position can affect the compound’s electronic properties and steric hindrance, leading to different reactivity and biological activity compared to its ethyl or hexane counterparts.
属性
IUPAC Name |
3-methyl-1,5-dithiophen-2-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-10(8-11(15)13-4-2-6-17-13)9-12(16)14-5-3-7-18-14/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRYURZGJQIDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CS1)CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772302.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772306.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)




![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)


![2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772323.png)
![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)
